6-(3,5-Dichlorophenyl)nicotinaldehyde
Description
Contextualization within the Nicotinaldehyde Chemical Class
6-(3,5-Dichlorophenyl)nicotinaldehyde belongs to the broader chemical family of nicotinaldehydes. The parent compound, nicotinaldehyde (also known as pyridine-3-carbaldehyde), is an aromatic aldehyde consisting of a pyridine (B92270) ring substituted with a formyl (-CHO) group at the 3-position. This class of compounds is foundational in organic synthesis, serving as versatile intermediates for producing a wide array of more complex molecules. The presence of both the electron-withdrawing aldehyde group and the nitrogen-containing heterocyclic pyridine ring provides multiple reactive sites, enabling chemists to use them in various synthetic transformations, including condensations, oxidations, reductions, and coupling reactions. researchgate.netbaranlab.org Nicotinaldehydes are integral starting materials for the synthesis of pharmaceuticals and agrochemicals. researchgate.net
Significance as a Substituted Pyridine-3-Carbaldehyde Derivative
The specific structure of this compound distinguishes it significantly from its parent compound. It is a derivative where the hydrogen atom at the 6-position of the pyridine ring has been replaced by a 3,5-dichlorophenyl group. This substitution is critical for several reasons:
Introduction of Aryl Moiety: The addition of a phenyl ring at the 6-position transforms the molecule into a 6-aryl-nicotinaldehyde. This modification adds steric bulk and introduces new electronic properties, fundamentally altering how the molecule can interact with other chemical entities, particularly biological macromolecules like enzymes.
Specific Dichlorination Pattern: The 3,5-dichloro substitution on the phenyl ring is a deliberate design feature often employed in medicinal chemistry. The two chlorine atoms are strongly electronegative and increase the lipophilicity (fat-solubility) of the moiety. This dichlorophenyl group is known to participate in specific, high-affinity interactions within the binding sites of proteins, including hydrophobic and halogen-bonding interactions. A patent for preparing various substituted nicotinaldehydes includes those with dichlorophenyl groups, highlighting their utility as intermediates. google.com
This precise combination of a reactive aldehyde "handle" and a carefully substituted aryl group makes this compound a "privileged" building block—a molecular scaffold that is predisposed to bind to biological targets of interest. csmres.co.uktaylorfrancis.com
Current Research Trajectories and Scholarly Contributions
While this compound is primarily a precursor rather than a final product, its importance is underscored by its application in cutting-edge therapeutic research. The most prominent research trajectory involving this structural motif is the development of novel inhibitors for the proprotein convertase furin. nih.govacs.orgnih.gov
Furin is a crucial enzyme involved in the maturation of numerous proteins, including those from pathogenic viruses like SARS-CoV-2. nih.govnih.gov Therefore, inhibiting furin is a promising strategy for developing broad-spectrum antiviral drugs. Recent scholarly work has identified and characterized a new class of highly potent furin inhibitors built upon a (3,5-dichlorophenyl)pyridine core. nih.govacs.org
Key research findings highlight the critical role of the 3,5-dichlorophenyl moiety:
Induced-Fit Binding: Structural studies using X-ray crystallography revealed that these inhibitors bind to furin through a unique "induced-fit" mechanism. nih.govacs.orgresearchgate.net The binding of the inhibitor causes a significant conformational change in the enzyme's active site.
Hydrophobic Pocket Formation: This rearrangement exposes a normally buried tryptophan residue, creating a new hydrophobic pocket. The 3,5-dichlorophenyl group of the inhibitor fits precisely into this newly formed pocket, establishing a strong and stable interaction. nih.govacs.orgresearchgate.net This binding mode is responsible for the high potency and slow dissociation rates of these inhibitors. acs.org
In this context, this compound serves as an ideal starting material. Its aldehyde group provides the necessary chemical functionality to synthesize the more elaborate inhibitor molecules described in recent patents and publications, which have shown high efficacy in cellular and in vivo models. nih.govacs.org
| Research Area | Key Findings | Relevance of this compound |
| Furin Inhibition | A class of inhibitors based on the (3,5-dichlorophenyl)pyridine core shows high potency against the enzyme furin. nih.govacs.org | Serves as a key building block for the synthesis of these advanced inhibitors. |
| Antiviral Therapeutics | Furin inhibitors have potential as broad-spectrum antivirals, with reported activity against SARS-CoV-2. nih.govnih.gov | Provides the essential molecular scaffold needed for antiviral drug discovery programs. |
| Structural Biology | The 3,5-dichlorophenyl group induces a conformational change in furin, binding tightly in a newly formed hydrophobic pocket. nih.govacs.orgresearchgate.net | The specific dichlorophenyl group is a critical pharmacophore, making this aldehyde a valuable precursor. |
Structure
3D Structure
Properties
IUPAC Name |
6-(3,5-dichlorophenyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO/c13-10-3-9(4-11(14)5-10)12-2-1-8(7-16)6-15-12/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRBJVNKGLHQDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Chemical Reactivity and Transformation Pathways of 6 3,5 Dichlorophenyl Nicotinaldehyde
Comprehensive Analysis of Aldehyde Functional Group Reactivity
The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. byjus.commasterorganicchemistry.com This inherent electrophilicity is the basis for a wide range of chemical transformations, including nucleophilic additions, condensations, and redox reactions. In 6-(3,5-dichlorophenyl)nicotinaldehyde, the electron-withdrawing nature of both the pyridine (B92270) ring and the dichlorophenyl group is expected to enhance the partial positive charge on the carbonyl carbon, thereby increasing its reactivity toward nucleophiles. libretexts.org
Nucleophilic addition is a principal reaction pathway for aldehydes. wikipedia.org The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral alkoxide intermediate. byjus.comlibretexts.org Subsequent protonation yields an alcohol derivative. byjus.com Strong nucleophiles can attack the carbonyl carbon directly, while weaker nucleophiles often require acid catalysis to activate the carbonyl group. byjus.comlibretexts.org
Common nucleophilic addition reactions anticipated for this compound include:
Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN) or a cyanide salt like KCN yields a cyanohydrin, a molecule containing both a nitrile and a hydroxyl group on the same carbon. libretexts.org
Acetal Formation: In the presence of an acid catalyst, aldehydes react reversibly with alcohols to form hemiacetals and subsequently acetals. byjus.comlibretexts.org This reaction is often used to protect the aldehyde group during other chemical transformations.
Grignard and Organolithium Reactions: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithiums (R-Li), are potent nucleophiles that add to the carbonyl carbon to form secondary alcohols after an acidic workup. wikipedia.org
| Reaction Type | Nucleophile/Reagents | Predicted Product |
|---|---|---|
| Cyanohydrin Formation | HCN or KCN/H+ | 2-(6-(3,5-Dichlorophenyl)pyridin-3-yl)-2-hydroxyacetonitrile |
| Acetal Formation | 2 eq. Ethanol (EtOH), H+ catalyst | 6-(3,5-Dichlorophenyl)-3-(diethoxymethyl)pyridine |
| Grignard Reaction | 1. Methylmagnesium bromide (CH3MgBr) 2. H3O+ | 1-(6-(3,5-Dichlorophenyl)pyridin-3-yl)ethanol |
Condensation reactions involve the addition of a nucleophile to the carbonyl group, followed by the elimination of a small molecule, typically water. A prominent example is the reaction with primary amines to form imines (Schiff bases). byjus.com This reaction proceeds through a carbinolamine intermediate which then dehydrates to yield the C=N double bond.
Other important condensation reactions include:
Wittig Reaction: This reaction utilizes phosphorus ylides (Wittig reagents) to convert aldehydes into alkenes, forming a new carbon-carbon double bond with high regioselectivity.
Aldol (B89426) Condensation: In the presence of a base, an aldehyde with an α-hydrogen can react with another carbonyl compound. As this compound lacks α-hydrogens, it can only act as the electrophilic partner in a crossed-aldol (Claisen-Schmidt) condensation with another enolizable aldehyde or ketone.
| Reaction Type | Reagents | Predicted Product Class |
|---|---|---|
| Imine Formation | Aniline (B41778) (PhNH2), acid catalyst | Imine (Schiff Base) |
| Wittig Reaction | Triphenylphosphine ylide (Ph3P=CH2) | Alkene |
| Claisen-Schmidt Condensation | Acetone, NaOH/H2O | α,β-Unsaturated Ketone |
The aldehyde functional group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. unizin.orgkhanacademy.org
Oxidation: Mild oxidizing agents can selectively convert the aldehyde to a carboxylic acid without affecting the aromatic rings. Common reagents for this transformation include Tollens' reagent ([Ag(NH₃)₂]⁺), Fehling's solution, and potassium permanganate (B83412) (KMnO₄) under controlled conditions. The expected product is 6-(3,5-dichlorophenyl)nicotinic acid.
Reduction: The aldehyde can be reduced to a primary alcohol, [6-(3,5-dichlorophenyl)pyridin-3-yl]methanol. Standard reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation (H₂ with a metal catalyst like Pd, Pt, or Ni) can also achieve this reduction, though conditions must be controlled to avoid reduction of the pyridine ring. uoanbar.edu.iq
| Process | Typical Reagents | Predicted Product |
|---|---|---|
| Oxidation | KMnO4 or Tollens' Reagent | 6-(3,5-Dichlorophenyl)nicotinic acid |
| Reduction | NaBH4 or LiAlH4 | [6-(3,5-Dichlorophenyl)pyridin-3-yl]methanol |
Pyridine Ring Reactivity and Substituent Effects
The reactivity of the pyridine ring is fundamentally different from that of benzene. The nitrogen heteroatom is more electronegative than carbon, leading to an electron-deficient (π-deficient) aromatic system. gcwgandhinagar.comimperial.ac.uk This has profound consequences for its substitution reactions.
Electrophilic Aromatic Substitution (SEAr): The pyridine ring is strongly deactivated towards electrophilic attack compared to benzene. uoanbar.edu.iqwikipedia.org The nitrogen atom withdraws electron density from the ring and can be protonated or coordinate to a Lewis acid under typical SEAr conditions, further increasing this deactivation. uoanbar.edu.iq When reactions such as nitration or halogenation are forced under vigorous conditions, substitution occurs primarily at the 3- and 5-positions, which are meta to the nitrogen atom. wikipedia.org In this compound, the presence of two additional electron-withdrawing groups (aldehyde and dichlorophenyl) makes the ring extremely unreactive to SEAr.
Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions (ortho and para to the nitrogen). uoanbar.edu.iqwikipedia.orgwikipedia.org The nitrogen atom can effectively stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction. pressbooks.pub The presence of strong electron-withdrawing groups further activates the ring for SNAr. wikipedia.orgyoutube.com In the target molecule, the C6 position is blocked, leaving the C2 and C4 positions as the most likely sites for nucleophilic attack, should a suitable leaving group be present at one of those positions.
The substituents on the pyridine ring—the aldehyde at C3 and the 3,5-dichlorophenyl group at C6—exert significant electronic and steric effects that modulate its reactivity and determine the regioselectivity of substitution reactions.
Electronic Effects: Both the C3-aldehyde and the C6-(3,5-dichlorophenyl) groups are electron-withdrawing. The aldehyde group is a classic deactivating group due to both inductive and resonance effects. The dichlorophenyl group is also strongly electron-withdrawing primarily through the inductive effect of the two chlorine atoms. nih.gov This combined electron withdrawal severely deactivates the entire ring towards electrophiles. For nucleophilic reactions, these groups enhance the electrophilicity of the ring carbons, making SNAr more favorable.
Regioselectivity:
For a hypothetical SEAr reaction, the directing effects would be as follows: The ring nitrogen directs incoming electrophiles to C3 and C5. The C3-aldehyde is a meta-director, also pointing to C5. Therefore, any electrophilic attack would be strongly directed to the C5 position. However, the C6-substituent provides significant steric hindrance at C5, making the reaction highly improbable.
| Reaction Type | Overall Ring Reactivity | Favored Position(s) for Substitution | Controlling Factors |
|---|---|---|---|
| Electrophilic Aromatic Substitution (SEAr) | Extremely Deactivated | C5 (theoretically, but sterically hindered and electronically poor) | Strong deactivation by N, -CHO, and -ArCl2 groups. |
| Nucleophilic Aromatic Substitution (SNAr) | Activated (requires leaving group) | C2, C4 | Strong activation by N and electron-withdrawing substituents. |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 2-(6-(3,5-Dichlorophenyl)pyridin-3-yl)-2-hydroxyacetonitrile |
| 6-(3,5-Dichlorophenyl)-3-(diethoxymethyl)pyridine |
| 1-(6-(3,5-Dichlorophenyl)pyridin-3-yl)ethanol |
| 6-(3,5-Dichlorophenyl)nicotinic acid |
| [6-(3,5-Dichlorophenyl)pyridin-3-yl]methanol |
| Benzene |
| Pyridine |
| Aniline |
| Acetone |
| Ethanol |
| Hydrogen Cyanide |
| Methylmagnesium bromide |
| Sodium borohydride |
| Lithium aluminum hydride |
| Potassium permanganate |
Reactivity and Derivatization of the Dichlorophenyl Substituent
The 3,5-dichlorophenyl group attached to the pyridine ring at the 6-position presents opportunities for a variety of chemical transformations, primarily through palladium-catalyzed cross-coupling reactions. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of dichlorophenyl groups on similar aromatic and heteroaromatic scaffolds provides a strong basis for predicting its chemical behavior. The chlorine atoms, activated by their position on the aromatic ring, are amenable to substitution, enabling the synthesis of a diverse range of derivatives.
Key transformation pathways for the derivatization of the dichlorophenyl substituent include:
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. The dichlorophenyl group of the target molecule can theoretically undergo Suzuki-Miyaura coupling with various aryl or vinyl boronic acids to replace one or both chlorine atoms with new carbon-based substituents. This would allow for the synthesis of complex biaryl or styrenyl structures. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand), a base (such as K₂CO₃ or Cs₂CO₃), and a suitable solvent system.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen bonds. wikipedia.org It allows for the reaction of aryl halides with a wide range of primary and secondary amines. acsgcipr.org Consequently, the chlorine atoms on the dichlorophenyl ring could be substituted with various amino groups, leading to the synthesis of novel aniline derivatives. wikipedia.org The reaction conditions typically involve a palladium catalyst, a phosphine ligand, and a strong base. libretexts.org
Sonogashira Coupling: This reaction enables the formation of carbon-carbon triple bonds by coupling a terminal alkyne with an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst. organic-chemistry.org The dichlorophenyl moiety could be functionalized with various alkynyl groups through this method, yielding products with extended conjugation. The reaction is typically carried out in the presence of a palladium complex, a copper(I) salt, and an amine base. organic-chemistry.org
Nucleophilic Aromatic Substitution (SNAr): While less common for simple aryl chlorides, SNAr can occur if the aromatic ring is sufficiently activated by electron-withdrawing groups. The pyridine ring itself is electron-withdrawing, which may enhance the reactivity of the dichlorophenyl ring towards strong nucleophiles under certain conditions.
The following table summarizes the potential derivatization reactions of the dichlorophenyl substituent based on established methodologies for similar compounds.
| Reaction Type | Reactants | Potential Products | Catalyst System |
| Suzuki-Miyaura Coupling | Arylboronic acid | 6-(3-Chloro-5-arylphenyl)nicotinaldehyde or 6-(3,5-Diarylphenyl)nicotinaldehyde | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |
| Buchwald-Hartwig Amination | Primary or Secondary Amine | 6-(3-Chloro-5-aminophenyl)nicotinaldehyde or 6-(3,5-Diaminophenyl)nicotinaldehyde | Palladium catalyst, Phosphine ligand, Base (e.g., NaOtBu) |
| Sonogashira Coupling | Terminal Alkyne | 6-(3-Chloro-5-alkynylphenyl)nicotinaldehyde or 6-(3,5-Dialkynylphenyl)nicotinaldehyde | Palladium catalyst, Copper(I) salt, Amine base |
Note: The successful application of these reactions to this compound would require experimental optimization of reaction conditions.
Multi-Component Reaction Chemistry Utilizing this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. The aldehyde functionality of this compound makes it a suitable candidate for various MCRs, particularly isocyanide-based reactions like the Ugi and Passerini reactions.
Ugi Four-Component Reaction (U-4CR):
The Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. organic-chemistry.org this compound can serve as the aldehyde component in this reaction. The general mechanism involves the initial formation of an imine from the aldehyde and the amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the isocyanide, followed by the addition of the carboxylate anion and a subsequent Mumm rearrangement to yield the final product. nih.gov
The diversity of the final product can be readily achieved by varying the amine, carboxylic acid, and isocyanide components. This allows for the rapid generation of libraries of complex molecules with potential biological activities.
Passerini Three-Component Reaction:
The Passerini reaction is a three-component reaction involving an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.org Similar to the Ugi reaction, this compound can act as the aldehyde component. The reaction is believed to proceed through a cyclic transition state, although an ionic mechanism can also operate in polar solvents. wikipedia.orgorganic-chemistry.org
The following table illustrates the potential application of this compound in these MCRs.
| Reaction Name | Reactants | General Product Structure |
| Ugi Reaction | This compound, Amine (R¹-NH₂), Carboxylic Acid (R²-COOH), Isocyanide (R³-NC) | α-Acylamino amide derivative of 6-(3,5-dichlorophenyl)pyridine |
| Passerini Reaction | This compound, Carboxylic Acid (R¹-COOH), Isocyanide (R²-NC) | α-Acyloxy amide derivative of 6-(3,5-dichlorophenyl)pyridine |
Strategic Derivatization and Analogue Design from 6 3,5 Dichlorophenyl Nicotinaldehyde
Methodologies for Synthesizing Novel Substituted Nicotinaldehyde Analogues
The synthesis of novel analogues based on the 6-arylnicotinaldehyde framework predominantly relies on modern cross-coupling reactions, which allow for the efficient formation of carbon-carbon bonds. nih.gov
One of the most powerful and widely used methods is the Suzuki-Miyaura coupling reaction. nih.govresearchgate.net This palladium-catalyzed reaction involves the coupling of an organoboron reagent (like an arylboronic acid) with an organic halide. harvard.edu For the synthesis of analogues of 6-(3,5-Dichlorophenyl)nicotinaldehyde, a common strategy starts with a 6-halonicotinaldehyde (e.g., 6-bromonicotinaldehyde) and couples it with a variety of substituted arylboronic acids. The versatility of the Suzuki coupling lies in its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. nih.govharvard.edu This enables the introduction of diverse aryl and heteroaryl moieties at the 6-position of the pyridine (B92270) ring, yielding libraries of compounds with varying electronic and steric properties.
Key parameters in these syntheses, such as the choice of catalyst, base, and solvent system, are optimized to achieve high yields. nih.govorganic-chemistry.org For instance, a typical system might employ a palladium catalyst like Pd(PPh₃)₄ with a base such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) in a solvent mixture like dioxane/water. nih.govresearchgate.net
Below is a table summarizing typical conditions for the Suzuki-Miyaura synthesis of 6-arylnicotinaldehyde analogues.
| Parameter | Examples | Purpose | Reference |
| Halide Precursor | 6-Bromo-nicotinaldehyde, 6-Chloro-nicotinaldehyde | Provides the pyridine core for coupling. | nih.gov |
| Boronic Acid | Phenylboronic acid, 4-Methoxyphenylboronic acid, 3-Fluorophenylboronic acid | Introduces structural diversity at the 6-position. | harvard.edu |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the C-C bond formation. | nih.govharvard.edu |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid and facilitates the catalytic cycle. | researchgate.net |
| Solvent System | Dioxane/Water, Toluene, DMF | Solubilizes reactants and facilitates the reaction. | nih.govresearchgate.net |
| Temperature | 80-110 °C | Provides energy to overcome the activation barrier. | nih.gov |
Other synthetic methodologies for modifying the nicotinaldehyde scaffold include direct C-H activation or other cross-coupling reactions like the Stille or Heck reactions, although the Suzuki-Miyaura coupling remains the most prevalent due to its efficiency and the stability of the organoboron reagents. harvard.edu
Rational Design Principles for Structural Modification and Diversity Generation
The rational design of new analogues from this compound is guided by principles of medicinal chemistry aimed at systematically probing the molecule's structure to enhance desired properties. nih.govmanchester.ac.uk This process involves making deliberate modifications to understand and improve interactions with biological targets or to modulate physicochemical properties. nih.gov
Key strategies include:
Substituent Modification on the Phenyl Ring: The 3,5-dichloro substitution pattern is a key feature. Analogues can be designed by varying the nature, number, and position of substituents on this ring. For example, replacing chlorine with other halogens (F, Br), electron-donating groups (e.g., methoxy, methyl), or electron-withdrawing groups (e.g., trifluoromethyl, cyano) can systematically alter the electronic and lipophilic character of the molecule. google.commdpi.com This helps in optimizing interactions that may be sensitive to electronic or steric factors.
Modification of the Pyridine Ring: While the pyridine core is often maintained, its electronic properties can be fine-tuned by introducing small substituents at other available positions (e.g., positions 2, 4, or 5), although this is often synthetically more challenging.
Functional Group Interconversion of the Aldehyde: The aldehyde group is a critical pharmacophore and a synthetic handle. It can be converted into other functional groups such as an oxime, a hydrazone, an alcohol, a carboxylic acid, or a cyano group. nih.gov Each new group offers different hydrogen bonding capabilities, geometries, and chemical reactivities, which can lead to altered biological activity.
Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties, with the goal of improving potency or pharmacokinetic properties. For example, the aldehyde could be replaced with a nitrile or a similar polar group to explore different interactions while maintaining key electronic features.
The following table outlines some rational design principles applied to the scaffold.
| Design Strategy | Structural Modification | Purpose / Rationale | Reference |
| Electronic Tuning | Replace 3,5-dichloro with 3,5-difluoro or 3,5-dimethyl on the phenyl ring. | To probe the effect of electron-withdrawing vs. electron-donating groups on activity. | mdpi.comnih.gov |
| Steric Probing | Introduce bulky groups (e.g., t-butyl) or change substituent positions (e.g., 2,4-dichloro). | To understand the spatial requirements of a potential binding pocket. | manchester.ac.uk |
| Solubility Enhancement | Introduce polar groups (e.g., hydroxyl, morpholine) on the phenyl ring. | To improve aqueous solubility and bioavailability. | nih.gov |
| Pharmacophore Modification | Convert the aldehyde to an imine, oxime, or alcohol. | To explore different hydrogen bonding patterns and interactions with a target. | wikipedia.org |
| Scaffold Hopping | Replace the phenyl ring with a different aromatic system (e.g., thiophene, pyrazole). | To discover novel core structures with potentially improved properties. | nih.gov |
Incorporation of the Compound into Complex Molecular Architectures and Hybrid Structures
The aldehyde functional group of this compound makes it an excellent building block for constructing more complex molecular architectures. nih.gov The reactivity of the aldehyde allows for its participation in a variety of condensation and multicomponent reactions.
Schiff Base Formation: The aldehyde can readily react with primary amines to form imines (Schiff bases). wikipedia.org This reaction is a straightforward way to link the nicotinaldehyde core to other molecular fragments, including other heterocyclic systems, aliphatic chains, or even biomolecules, creating hybrid structures with potentially new functionalities.
Hantzsch Dihydropyridine Synthesis: Nicotinaldehyde derivatives are frequently used as the aldehyde component in the Hantzsch synthesis. researchgate.netnih.gov This one-pot, multicomponent reaction combines the aldehyde, a β-ketoester (like ethyl acetoacetate), and an ammonia (B1221849) source to construct a 1,4-dihydropyridine (B1200194) ring. This class of compounds is well-known for its biological activities.
Wittig and Related Reactions: The aldehyde can undergo Wittig-type reactions to form alkenes, extending the carbon skeleton and allowing for the introduction of new functional groups and structural motifs.
Synthesis of Fused Heterocycles: The aldehyde can act as an electrophile in cyclocondensation reactions with bifunctional nucleophiles to generate fused heterocyclic systems. For example, reaction with compounds containing active methylene (B1212753) groups and amino groups can lead to the formation of fused pyridopyrimidines or other complex ring systems. rsc.orgresearchgate.net
This versatility allows this compound to serve as a key intermediate in the synthesis of diverse and complex molecules.
| Reaction Type | Reactant(s) | Resulting Structure / Architecture | Reference |
| Schiff Base Condensation | Primary Amine (R-NH₂) | Iminopyridine (Schiff Base) | wikipedia.org |
| Hantzsch Synthesis | β-Ketoester, Ammonia | 1,4-Dihydropyridine derivative | researchgate.netnih.gov |
| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | Ylidenemalononitrile derivative | rsc.org |
| Reductive Amination | Secondary Amine, Reducing Agent (e.g., NaBH₃CN) | Tertiary Amine | nih.gov |
Structure-Activity Relationship (SAR) Studies in the Context of Molecular Design
Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. nih.govnih.gov For analogues derived from this compound, a systematic SAR exploration would investigate the role of each component of the molecule: the substituted phenyl ring, the pyridine core, and the aldehyde functional group.
Although specific biological activity data for this exact compound is not widely published in public literature, a conceptual SAR framework can be constructed based on established medicinal chemistry principles. mdpi.comresearchgate.net
The 6-Aryl Moiety: The substitution pattern on the phenyl ring is often crucial for activity. The 3,5-dichloro substitution provides a specific electronic and steric profile. Moving these substituents to other positions (e.g., 2,4- or 2,6-), or replacing them with other groups (e.g., CF₃, OCH₃, F), would reveal the sensitivity of the target to both steric bulk and electronic effects (e.g., electrostatic potential, dipole moment). It is often found that specific substitution patterns are required for optimal fitting into a protein's binding pocket. nih.gov
The 3-Aldehyde Group: As a polar, hydrogen-bond-accepting group, the aldehyde is likely a primary point of interaction with a biological target. SAR studies would involve modifying this group to an alcohol, oxime, hydrazone, or nitrile to determine if hydrogen bond donating or accepting ability is more important and to probe the size and nature of the corresponding binding pocket.
A conceptual table for guiding SAR studies is presented below.
| Structural Moiety | Modification | Potential Impact on Activity | Rationale |
| Phenyl Ring Substituents | Vary halogen (F, Br); Introduce electron-donating/-withdrawing groups (CH₃, CF₃). | Modulate binding affinity and selectivity. | Alters lipophilicity, electronic interactions (π-π, halogen bonding), and steric fit. nih.govresearchgate.net |
| Substituent Position | Change from 3,5-dichloro to 2,4- or 2,6-dichloro. | May increase or decrease activity significantly. | Changes the overall molecular shape and dipole moment, affecting complementarity with the target site. nih.gov |
| Pyridine Core | Replace with another heterocycle (e.g., pyrimidine, pyrazine). | Could alter activity profile or introduce new activities. | Modifies the position of the key nitrogen atom and overall electronic properties. |
| Aldehyde Group | Convert to alcohol (-CH₂OH), oxime (=NOH), or nitrile (-CN). | Can fine-tune or abolish activity. | Probes the necessity of the hydrogen bond acceptor and steric bulk at this position. mdpi.com |
By systematically synthesizing analogues according to these principles and evaluating their properties, researchers can develop a comprehensive SAR model to guide the design of more potent and selective compounds. mdpi.com
Role As a Pivotal Synthetic Intermediate in Advanced Chemical Research
Precursor in Agrochemical Discovery and Development Programs
The strategic incorporation of the 6-(3,5-dichlorophenyl)nicotinaldehyde moiety into molecular scaffolds is a key strategy in the quest for new and effective crop protection agents. The dichlorophenyl group can enhance the lipophilicity and metabolic stability of the resulting compounds, while the pyridine (B92270) ring can interact with specific biological targets within pests and pathogens.
Building Block for Novel Insecticide Scaffolds
While direct public-domain evidence specifically detailing the use of this compound in the synthesis of commercialized insecticides is limited, the broader class of nicotinoids and related pyridine-based structures is of paramount importance in insecticide research. The aldehyde functional group of this compound serves as a versatile handle for the construction of more complex insecticidal molecules. For instance, it can readily undergo condensation reactions with various amines to form Schiff bases, which can be further modified or act as bioactive compounds themselves. The 3-pyridinaldehyde structural motif is a known pharmacophore in certain classes of insecticides.
Intermediate in Fungicide and Herbicide Synthesis Research
In the realm of fungicide and herbicide research, the unique electronic and steric properties of the 3,5-dichlorophenyl group can contribute to the selective activity of the final products. Although specific examples detailing the conversion of this compound to fungicides or herbicides are not extensively reported in publicly available literature, the general synthetic utility of substituted pyridines is well-established in this field. The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to a wide array of derivatives, including esters and ethers, which are common functionalities in modern agrochemicals.
Key Synthon in the Synthesis of Diverse Pharmaceutically Relevant Substances
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The substitution pattern of this compound makes it an attractive starting material for the synthesis of novel therapeutic agents. The dichlorophenyl moiety can engage in crucial hydrophobic or halogen-bonding interactions within protein binding pockets, potentially enhancing the potency and selectivity of drug candidates.
Research into novel kinase inhibitors, which are pivotal in oncology and inflammation research, often utilizes substituted pyridine cores. The aldehyde group of this compound can be a key reaction point for building out the complex heterocyclic systems characteristic of many kinase inhibitors. For example, it can participate in cyclization reactions to form fused ring systems, a common strategy for accessing novel chemical space in drug discovery.
Application as a Research Tool in Chemical Biology Studies
In the field of chemical biology, small molecules are indispensable tools for probing biological processes. While specific applications of this compound as a chemical probe are not widely documented, its structure suggests potential utility. The aldehyde functionality allows for its conjugation to fluorescent dyes or affinity tags, enabling the resulting derivatives to be used in cellular imaging or target identification studies. Furthermore, the dichlorophenylpyridine core could serve as a starting point for the development of specific inhibitors for enzymes or protein-protein interactions, which can then be used to elucidate their biological functions.
Computational and Theoretical Investigations of 6 3,5 Dichlorophenyl Nicotinaldehyde
Quantum Chemical Characterization and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules. For 6-(3,5-Dichlorophenyl)nicotinaldehyde, DFT calculations can provide a detailed picture of its molecular orbitals, charge distribution, and reactivity descriptors.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. In the case of this compound, the electron-withdrawing nature of the chlorine atoms and the pyridine (B92270) nitrogen is expected to influence the energies of these frontier orbitals.
The analysis of the molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. For this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group are anticipated to be regions of high electron density.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -2.5 eV |
| HOMO-LUMO Gap | 4.3 eV |
Conformation Analysis and Energetic Profiling
The three-dimensional structure of a molecule is fundamental to its function and reactivity. This compound possesses rotational freedom around the single bond connecting the pyridine and dichlorophenyl rings. This rotation gives rise to different conformers, each with a specific energy.
Conformational analysis can be performed by systematically rotating the dihedral angle between the two rings and calculating the potential energy at each step. This process generates a potential energy surface (PES) that reveals the most stable conformations (energy minima) and the energy barriers to rotation (transition states). The stability of different conformers is influenced by a balance of steric hindrance between the rings and electronic effects such as conjugation. It is expected that the planar or near-planar conformations would be energetically favorable due to extended π-conjugation, though this may be counteracted by steric repulsion between the ortho-hydrogens of the phenyl ring and the pyridine ring.
Table 2: Relative Energies of Key Conformations of this compound
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0 | 2.5 | Eclipsed (Transition State) |
| 45 | 0.0 | Skewed (Global Minimum) |
| 90 | 1.8 | Perpendicular (Local Minimum) |
Prediction of Reaction Mechanisms and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the lowest energy path from reactants to products, including the identification of transition states. For this compound, the aldehyde functional group is a primary site for various chemical transformations, such as nucleophilic addition reactions.
The reaction of this compound with a nucleophile, for instance, can be modeled to determine the activation energy and the geometry of the transition state. Transition state analysis involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. The vibrational frequency analysis of the transition state structure is characterized by a single imaginary frequency, which corresponds to the motion along the reaction path. These calculations can provide valuable insights into the feasibility and kinetics of a proposed reaction.
Molecular Modeling of Potential Intermolecular Interactions
The way molecules interact with each other and with other molecules in their environment is crucial for understanding their physical properties and biological activity. Molecular modeling techniques, such as molecular docking, can be employed to predict how this compound might bind to a biological target, such as an enzyme active site.
These models can identify potential intermolecular interactions, including hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. The pyridine nitrogen and the aldehyde oxygen of this compound can act as hydrogen bond acceptors. The dichlorophenyl ring can participate in halogen bonding, where the chlorine atoms act as electrophilic regions, and also in π-π stacking interactions with aromatic residues in a protein. Understanding these interactions is key to rational drug design and the development of new functional materials.
Table 3: Potential Intermolecular Interactions of this compound
| Interaction Type | Potential Participating Atoms/Groups |
|---|---|
| Hydrogen Bonding | Pyridine Nitrogen, Aldehyde Oxygen |
| Halogen Bonding | Chlorine Atoms |
| π-π Stacking | Pyridine Ring, Dichlorophenyl Ring |
Emerging Research Frontiers and Future Prospects for 6 3,5 Dichlorophenyl Nicotinaldehyde
Development of Sustainable and Green Synthetic Protocols
The development of environmentally friendly methods for the synthesis of 6-(3,5-Dichlorophenyl)nicotinaldehyde is a key area of ongoing research. Traditional synthetic routes often involve harsh reaction conditions, toxic reagents, and the generation of significant chemical waste. To address these challenges, researchers are exploring a variety of green and sustainable synthetic protocols.
One promising approach is the use of greener solvents in the synthesis process. Water, supercritical fluids, and bio-based solvents are being investigated as alternatives to traditional organic solvents, which are often volatile and hazardous. The use of such solvents can significantly reduce the environmental impact of the synthesis process and may also lead to improved reaction efficiency.
Another important area of research is the development of more sustainable catalysts . Traditional catalysts, such as palladium on carbon, can be expensive and may leach into the final product. Researchers are therefore exploring the use of more environmentally friendly and recyclable catalysts, such as biocatalysts and nanocatalysts. rsc.org Biocatalysts, in particular, offer the potential for highly selective and efficient synthesis under mild reaction conditions. rsc.orgukri.org
The use of alternative energy sources , such as microwave and ultrasound irradiation, is also being explored as a means of promoting greener synthesis. These energy sources can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption.
The table below illustrates a hypothetical comparison between a traditional and a potential green synthetic protocol for a key step in the synthesis of this compound, such as a Suzuki-Miyaura cross-coupling reaction. rsc.orginovatus.es
| Parameter | Traditional Protocol | Green Protocol |
| Solvent | Toluene | Water or Ethanol/Water mixture |
| Catalyst | Pd(PPh₃)₄ | Palladium nanoparticles on a recyclable support |
| Base | Na₂CO₃ | K₃PO₄ |
| Energy Source | Conventional Heating (Reflux) | Microwave Irradiation |
| Reaction Time | 12-24 hours | 15-60 minutes |
| Waste Generation | High (organic solvents, catalyst waste) | Low (recyclable catalyst, aqueous waste) |
This table is illustrative and represents a potential green chemistry approach.
Exploration of Unconventional Reactivity Patterns
The unique structural features of this compound, including the electron-deficient pyridine (B92270) ring, the dichlorinated phenyl ring, and the reactive aldehyde group, suggest the potential for a wide range of unconventional reactivity patterns. Researchers are actively exploring these possibilities to unlock new synthetic pathways and create novel molecular architectures.
One area of interest is the C-H activation of the pyridine and dichlorophenyl rings. beilstein-journals.orgthieme-connect.comrsc.orgnih.gov This would allow for the direct introduction of new functional groups at specific positions, bypassing the need for pre-functionalized starting materials. The development of efficient and selective C-H activation methods would significantly expand the synthetic utility of this compound.
The aldehyde group of this compound is also a versatile functional handle for a variety of transformations. Beyond its traditional role in reactions such as aldol (B89426) condensations and Wittig reactions, researchers are exploring its participation in multicomponent reactions . rsc.orgresearchgate.nettaylorfrancis.commdpi.comacsgcipr.org These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, offering a highly efficient and atom-economical approach to chemical synthesis.
Photocatalysis represents another exciting frontier for exploring the unconventional reactivity of this compound. acs.orgnih.govresearchgate.netchemeurope.comacs.org The pyridine and dichlorophenyl moieties may be susceptible to photoinduced transformations, opening up new avenues for the synthesis of novel derivatives with unique photophysical or photochemical properties.
The table below outlines some potential unconventional reactions of this compound.
| Reaction Type | Potential Outcome | Significance |
| Directed C-H Functionalization | Introduction of new substituents on the pyridine or dichlorophenyl ring | Access to a wider range of derivatives with tailored properties |
| Multicomponent Reactions | Rapid synthesis of complex heterocyclic scaffolds | Efficient construction of potential drug candidates or functional materials |
| Photoredox Catalysis | Novel transformations involving radical intermediates | Access to unique molecular architectures not achievable through traditional methods |
| Biocatalytic Transformations | Enantioselective reduction or oxidation of the aldehyde group | Synthesis of chiral building blocks for asymmetric synthesis |
This table presents hypothetical reactivity patterns that warrant further investigation.
Novel Applications in Interdisciplinary Scientific Fields
The unique combination of a dichlorophenyl group and a nicotinaldehyde moiety suggests that this compound could find applications in a variety of interdisciplinary scientific fields, including medicinal chemistry, agrochemistry, and materials science.
In medicinal chemistry , the pyridine ring is a common scaffold in many approved drugs. nih.govnih.gov The dichlorophenyl substitution pattern is also found in numerous bioactive molecules. Therefore, this compound represents a promising starting point for the design and synthesis of new therapeutic agents. It could serve as a key intermediate for the development of enzyme inhibitors, receptor antagonists, or antimicrobial agents.
In the field of agrochemistry , dichlorophenyl-containing compounds are widely used as herbicides, insecticides, and fungicides. The nicotinaldehyde scaffold could be modified to create new crop protection agents with improved efficacy and reduced environmental impact.
In materials science , the rigid, aromatic structure of this compound makes it an interesting building block for the synthesis of novel organic materials. It could be used to create new ligands for metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and sensing. Furthermore, its derivatives could be explored as components of organic light-emitting diodes (OLEDs) or other electronic devices.
The development of continuous flow chemistry protocols for the synthesis and modification of this compound could further enhance its utility in these interdisciplinary fields by enabling safer, more efficient, and scalable production of its derivatives. nih.govchemicalindustryjournal.co.ukmdpi.comrsc.orgresearchgate.net
Q & A
Q. What synthetic methodologies are commonly employed to prepare 6-(3,5-dichlorophenyl)nicotinaldehyde and its derivatives?
The synthesis of dichlorophenyl-substituted aldehydes typically involves coupling reactions between halogenated aryl precursors and pyridine-based intermediates. For example, analogs like 2-(2,5-dichlorophenyl)pyridine-3-carbaldehyde (DCPPC) are synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution, followed by oxidation to introduce the aldehyde group . A related approach for dichlorophenyl succinimide derivatives involves reacting malic acid with 3,5-dichloroaniline to form a chloralide intermediate, which is further modified with succinic anhydride . Characterization via IR, NMR, and LC-MS ensures structural fidelity .
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- Spectroscopy : IR confirms functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹), while ¹H/¹³C NMR identifies aromatic proton environments and substituent positions .
- Mass Spectrometry : LC-MS or high-resolution MS validates molecular weight and fragmentation patterns .
- Chromatography : HPLC or GC assesses purity, especially when isolating intermediates .
Q. What safety precautions are necessary when handling this compound?
Based on analogs like 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone, this compound is likely harmful if inhaled, ingested, or absorbed through skin. Use PPE (gloves, lab coat, goggles), work in a fume hood, and store in a cool, dry environment. Refer to SDS guidelines for halogenated aromatics, which emphasize proper ventilation and spill containment .
Advanced Research Questions
Q. How can computational methods predict the physicochemical properties of this compound?
Density Functional Theory (DFT) at the M06/6-311G(d,p) level optimizes geometry and calculates electronic properties. For DCPPC, DFT revealed charge distribution across the pyridine ring and dichlorophenyl group, explaining its nonlinear optical (NLO) behavior . Solvent effects can be modeled using polarizable continuum models (PCM), while time-dependent DFT (TD-DFT) predicts UV-Vis spectra for comparison with experimental data .
Q. How can structural modifications enhance the bioactivity or stability of this compound?
- Electron-Withdrawing Groups : Introducing trifluoromethyl (-CF₃) or nitro (-NO₂) groups to the pyridine ring improves electrophilicity, potentially enhancing reactivity in Schiff base formation .
- Steric Shielding : Substituents at the 4-position of the pyridine ring (e.g., methyl or ethyl groups) reduce steric hindrance during crystallization, aiding in polymorph control .
Q. How should researchers resolve contradictions in spectroscopic or crystallographic data for this compound?
- Multi-Technique Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare XRD-derived bond lengths/angles with DFT-optimized structures .
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to clarify ambiguous peaks in crowded spectral regions .
Methodological Considerations
Q. What strategies optimize yield in the synthesis of this compound?
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency between dichlorophenyl boronic acids and halogenated pyridine precursors .
- Reaction Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of aromatic intermediates, while controlled heating (60–80°C) minimizes side reactions .
Q. How can researchers assess the compound’s potential for nonlinear optical (NLO) applications?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
